molecular formula C22H34N4O B1662149 Naspm CAS No. 122306-11-0

Naspm

Cat. No.: B1662149
CAS No.: 122306-11-0
M. Wt: 370.5 g/mol
InChI Key: ZUINPPQIQARTKX-UHFFFAOYSA-N
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Description

1-Naphthylacetyl spermine, commonly referred to as Naspm, is a synthetic analogue of Joro spider toxin. It is known for its role as a calcium-permeable AMPA receptor antagonist. This compound is particularly significant in neuroscience research due to its ability to selectively suppress inwardly rectifying and calcium-permeable AMPA receptors expressed in type II neurons .

Biochemical Analysis

Biochemical Properties

1-Naphthylacetylspermine interacts with AMPA receptors, specifically the calcium-permeable AMPA receptors . It acts as an antagonist, blocking the activity of these receptors . This interaction is crucial in the regulation of calcium influx into the neurons, which plays a significant role in neuronal signaling and function .

Cellular Effects

The effects of 1-Naphthylacetylspermine on cells are primarily related to its interaction with AMPA receptors. By blocking these receptors, 1-Naphthylacetylspermine can influence cell function, including impacts on cell signaling pathways and cellular metabolism . For instance, it has been used to study the involvement of AMPA receptors in the biphasic activation of stress-activated protein kinase/extracellular signal-regulated kinase-1 .

Molecular Mechanism

At the molecular level, 1-Naphthylacetylspermine exerts its effects by binding to AMPA receptors and blocking their activity . This binding interaction inhibits the influx of calcium ions into the neurons, thereby influencing various cellular processes, including enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 1-Naphthylacetylspermine can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of 1-Naphthylacetylspermine can vary with different dosages in animal models

Metabolic Pathways

Given its role as an AMPA receptor antagonist, it is likely to be involved in pathways related to neuronal signaling and calcium ion homeostasis .

Transport and Distribution

Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .

Subcellular Localization

Given its role as an AMPA receptor antagonist, it is likely to be localized in areas where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthylacetyl spermine is synthesized through a series of chemical reactions involving the acetylation of spermine with 1-naphthylacetyl chloride. The reaction typically requires anhydrous conditions and a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for 1-naphthylacetyl spermine are not widely documented, the synthesis generally follows the same principles as laboratory preparation. Large-scale production would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-Naphthylacetyl spermine primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation of spermine with 1-naphthylacetyl chloride yields 1-naphthylacetyl spermine .

Comparison with Similar Compounds

1-Naphthylacetyl spermine is unique in its selective inhibition of calcium-permeable AMPA receptors. Similar compounds include:

These compounds highlight the specificity and potency of 1-naphthylacetyl spermine in targeting calcium-permeable AMPA receptors, making it a valuable tool in neuroscience research .

Biological Activity

1-Naphthylacetyl spermine (NASPM) is a potent antagonist of calcium-permeable AMPA receptors (CP-AMPARs), which play critical roles in synaptic transmission and plasticity. This article explores the biological activity of this compound, examining its mechanisms of action, effects on synaptic currents, and implications for neurological research and therapeutic applications.

This compound selectively blocks CP-AMPARs, particularly those lacking the GluA2 subunit. By inhibiting these receptors, this compound affects synaptic transmission and plasticity, which are crucial for learning and memory.

Key Findings:

  • Blockage of Outward Currents : In experiments with GluA2-knockout mice, this compound was shown to completely block outward synaptic currents mediated by GluA1 receptors. This blockage is independent of the auxiliary subunits associated with the receptors, making this compound a valuable tool for studying AMPAR function in various neuronal contexts .
  • Concentration-Dependent Effects : At concentrations of 10 µM and higher, this compound induces significant rectification of glutamate-evoked currents. A higher concentration (100 µM) resulted in a more pronounced inhibition of CP-AMPARs, demonstrating its effectiveness in blocking receptor activity regardless of their recent activation history .

Table 1: Summary of Experimental Findings on this compound

StudyOrganismConcentrationKey Results
Jia et al. (1996)Mice10 µMComplete block of outward currents in CP-AMPARs
Fukaya et al. (2005)Mice100 µMInduction of full rectification in mEPSCs
Zinchenko et al. (2024)NeuronsVariedInhibition of glutamatergic neurons; activation of interneurons

Case Studies

  • Homeostatic Synaptic Plasticity : In a study examining homeostatic synaptic scaling, this compound sensitivity was observed in miniature excitatory postsynaptic currents (mEPSCs). Rapid scaling-up treatments led to significant increases in mEPSC frequency that were inhibited by this compound, highlighting its role in modulating synaptic strength .
  • Neuroprotection : this compound has been implicated in neuroprotective strategies following ischemic events. In postischemic CA1 neurons, intrahippocampal administration of this compound significantly reduced late rises in intracellular zinc levels, suggesting a potential therapeutic role in conditions characterized by excitotoxicity and oxidative stress .

Implications for Neurological Research

The ability of this compound to selectively inhibit CP-AMPARs makes it an essential tool for investigating the roles these receptors play in various neurological conditions, including epilepsy and neurodegenerative diseases. Its unique properties allow researchers to discern the contributions of CP-AMPARs to synaptic plasticity without the confounding effects of auxiliary subunits.

Future Directions

Further research is warranted to explore the long-term effects of this compound on synaptic plasticity and its potential as a therapeutic agent in treating disorders associated with dysregulated glutamatergic signaling.

Properties

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O/c23-12-6-15-24-13-3-4-14-25-16-7-17-26-22(27)18-20-10-5-9-19-8-1-2-11-21(19)20/h1-2,5,8-11,24-25H,3-4,6-7,12-18,23H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUINPPQIQARTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCCNCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153568
Record name 1-Naphthylacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122306-11-0
Record name N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-1-naphthaleneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122306-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthylacetylspermine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122306110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthylacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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